
Zolenzepine-d3 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolenzepine-d3 (dihydrochloride) is a deuterated form of Zolenzepine, a compound that belongs to the class of pyrazolobenzodiazepinone derivatives. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of Zolenzepine-d3 (dihydrochloride) is C19H21D3N6O2 • 2HCl, and it has a molecular weight of 444.38 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zolenzepine-d3 (dihydrochloride) involves the incorporation of deuterium atoms into the Zolenzepine molecule. The process typically starts with the preparation of the deuterated piperazine derivative, followed by its reaction with other intermediates to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Zolenzepine-d3 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the final product. The production methods are designed to be efficient and cost-effective while ensuring the safety and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Zolenzepine-d3 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Applications De Recherche Scientifique
Zolenzepine-d3 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways and interactions of Zolenzepine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Zolenzepine in the human body.
Industry: Applied in the development and quality control of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Zolenzepine-d3 (dihydrochloride) is similar to that of its non-deuterated counterpart, Zolenzepine. It exerts its effects by interacting with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Zolenzepine-d3 (dihydrochloride) include:
- Zolenzepine (non-deuterated form)
- Other pyrazolobenzodiazepinone derivatives
- Deuterated analogs of related compounds
Uniqueness
Zolenzepine-d3 (dihydrochloride) is unique due to its stable isotope labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing and analysis in various experimental settings. This makes it a valuable tool in studies requiring high accuracy and reliability .
Propriétés
Formule moléculaire |
C19H25ClN6O2 |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
1,3-dimethyl-10-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H24N6O2.ClH/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24;/h4-7H,8-12H2,1-3H3,(H,20,27);1H/i2D3; |
Clé InChI |
OOFMDSLGKRWAIR-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3NC(=O)C4=C2C(=NN4C)C.Cl |
SMILES canonique |
CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

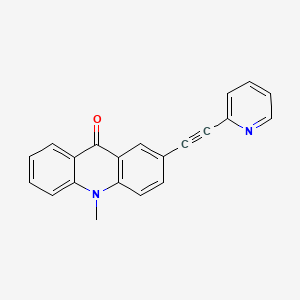
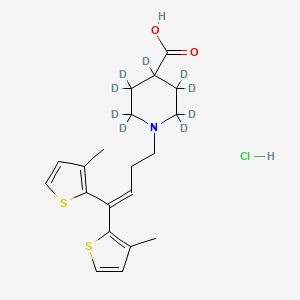
![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
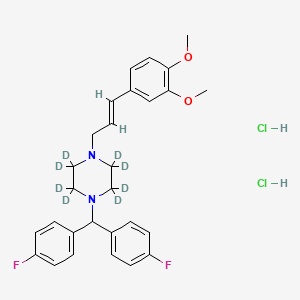
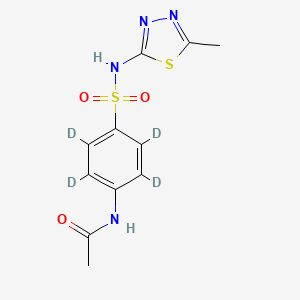
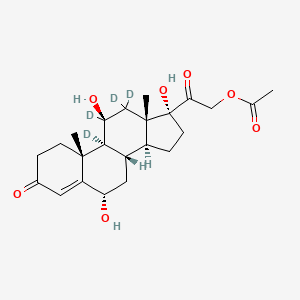
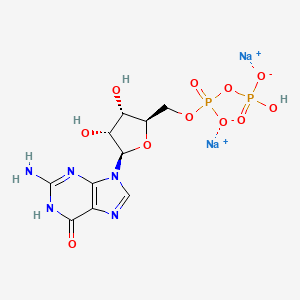
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
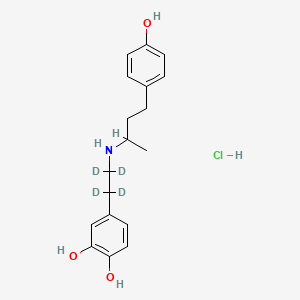

![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
